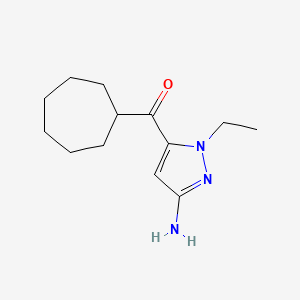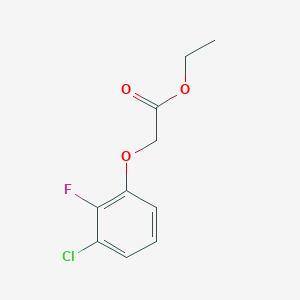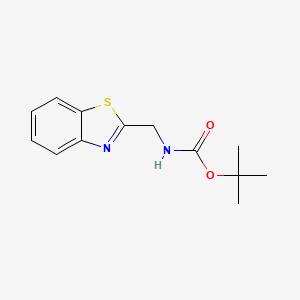
N-(1,3-benzotiazol-2-ilmetil)carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate: is an organic compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 g/mol. This compound is utilized in various industries, including the synthesis of agrochemicals and pharmaceuticals, and serves as a corrosion inhibitor in metallic systems.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the mechanisms of various biological processes.
Medicine: In the medical field, tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Industrially, this compound is used as a corrosion inhibitor in metallic systems, protecting metals from oxidative damage. It is also utilized in the formulation of agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate typically involves the reaction of 1,3-benzothiazol-2-ylmethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiocarbamates.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of enzyme-mediated reactions and modulation of protein-protein interactions.
Comparación Con Compuestos Similares
- tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate
- tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)thiocarbamate
- tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)urea
Comparison: While all these compounds share a similar core structure, tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. For instance, the carbamate group in tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate provides stability and resistance to hydrolysis, making it more suitable for certain industrial applications compared to its thiocarbamate and urea analogs .
Propiedades
IUPAC Name |
tert-butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)14-8-11-15-9-6-4-5-7-10(9)18-11/h4-7H,8H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBJYSYXXUQTSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=CC=CC=C2S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)
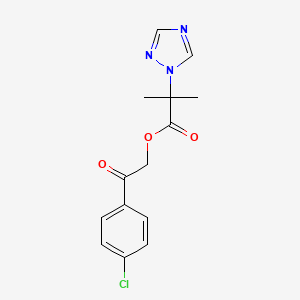
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)
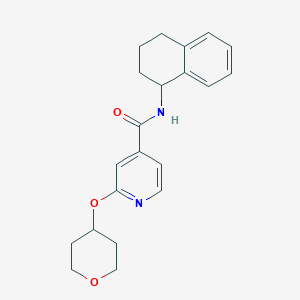

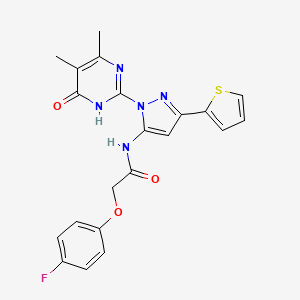
![3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2360395.png)
![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)
